molecular formula C18H12BrClN2O4S B10878738 2-[4-bromo-2-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid

2-[4-bromo-2-[(Z)-[2-(4-chloroanilino)-4-oxo-1,3-thiazol-5-ylidene]methyl]phenoxy]acetic acid

Cat. No.: B10878738
M. Wt: 467.7 g/mol
InChI Key: PVKHQNBVLSPFMW-NVNXTCNLSA-N
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Description

2-[4-BROMO-2-({2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID is a complex organic compound characterized by its unique structure, which includes bromine, chlorine, and a thiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-BROMO-2-({2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID typically involves multiple steps:

    Formation of the Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thiourea derivative and a halogenated ketone under acidic conditions.

    Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a nucleophilic substitution reaction, where the thiazole intermediate reacts with a chlorobenzene derivative.

    Bromination: The bromine atom is introduced through an electrophilic bromination reaction, typically using bromine or N-bromosuccinimide (NBS) as the brominating agent.

    Formation of the Phenoxyacetic Acid Moiety: The final step involves the reaction of the brominated thiazole intermediate with phenoxyacetic acid under basic conditions to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazole ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imino group, converting it to an amine.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to replace the halogen atoms.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, derivatives of this compound may exhibit interesting biological activities, such as antimicrobial or anticancer properties. The presence of the thiazole ring and halogen atoms can enhance the compound’s interaction with biological targets.

Medicine

Potential medicinal applications include the development of new drugs. The compound’s structure suggests it could interact with various enzymes or receptors, making it a candidate for drug discovery programs.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-[4-BROMO-2-({2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID likely involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazole ring and halogen atoms can facilitate binding to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Bromo-4-chlorobenzoic acid: Shares the bromine and chlorine substituents but lacks the thiazole ring.

    4-Bromo-2-chlorophenol: Similar halogenation pattern but different functional groups.

    2-Bromo-2-(4-chlorophenyl)acetic acid: Similar structure but lacks the thiazole ring and imino group.

Uniqueness

The uniqueness of 2-[4-BROMO-2-({2-[(4-CHLOROPHENYL)IMINO]-4-OXO-1,3-THIAZOLAN-5-YLIDEN}METHYL)PHENOXY]ACETIC ACID lies in its combination of a thiazole ring, halogen atoms, and phenoxyacetic acid moiety. This combination provides a distinct set of chemical properties and potential biological activities that are not found in the similar compounds listed above.

Properties

Molecular Formula

C18H12BrClN2O4S

Molecular Weight

467.7 g/mol

IUPAC Name

2-[4-bromo-2-[(Z)-[2-(4-chlorophenyl)imino-4-oxo-1,3-thiazolidin-5-ylidene]methyl]phenoxy]acetic acid

InChI

InChI=1S/C18H12BrClN2O4S/c19-11-1-6-14(26-9-16(23)24)10(7-11)8-15-17(25)22-18(27-15)21-13-4-2-12(20)3-5-13/h1-8H,9H2,(H,23,24)(H,21,22,25)/b15-8-

InChI Key

PVKHQNBVLSPFMW-NVNXTCNLSA-N

Isomeric SMILES

C1=CC(=CC=C1N=C2NC(=O)/C(=C/C3=C(C=CC(=C3)Br)OCC(=O)O)/S2)Cl

Canonical SMILES

C1=CC(=CC=C1N=C2NC(=O)C(=CC3=C(C=CC(=C3)Br)OCC(=O)O)S2)Cl

Origin of Product

United States

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